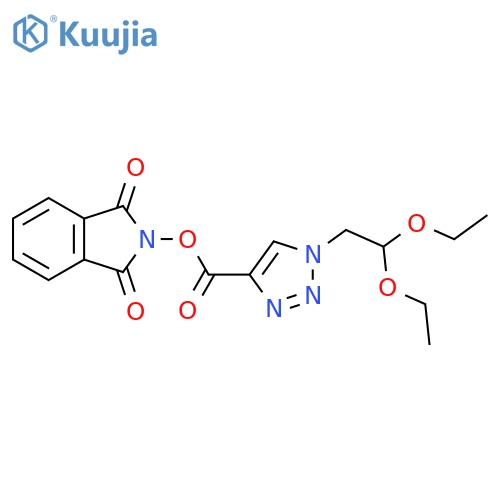

Cas no 2248286-96-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate

- 2248286-96-4

- EN300-6520993

-

- インチ: 1S/C17H18N4O6/c1-3-25-14(26-4-2)10-20-9-13(18-19-20)17(24)27-21-15(22)11-7-5-6-8-12(11)16(21)23/h5-9,14H,3-4,10H2,1-2H3

- InChIKey: BKLOLZCDPLXGMJ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CN1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)N=N1)OCC

計算された属性

- せいみつぶんしりょう: 374.12263431g/mol

- どういたいしつりょう: 374.12263431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 9

- 複雑さ: 544

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 113Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6520993-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate |

2248286-96-4 | 0.25g |

$485.0 | 2023-05-31 | ||

| Enamine | EN300-6520993-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate |

2248286-96-4 | 5g |

$1530.0 | 2023-05-31 | ||

| Enamine | EN300-6520993-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate |

2248286-96-4 | 0.05g |

$443.0 | 2023-05-31 | ||

| Enamine | EN300-6520993-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate |

2248286-96-4 | 1g |

$528.0 | 2023-05-31 | ||

| Enamine | EN300-6520993-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate |

2248286-96-4 | 0.1g |

$464.0 | 2023-05-31 | ||

| Enamine | EN300-6520993-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate |

2248286-96-4 | 2.5g |

$1034.0 | 2023-05-31 | ||

| Enamine | EN300-6520993-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate |

2248286-96-4 | 0.5g |

$507.0 | 2023-05-31 | ||

| Enamine | EN300-6520993-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate |

2248286-96-4 | 10g |

$2269.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2248286-96-4) and Its Emerging Applications in Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate, identified by its CAS number 2248286-96-4, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a complex structural framework that combines an isoindole core with a triazole moiety, both of which are well-documented for their diverse biological activities. The presence of a dioxo group and an ethoxyethyl substituent further enhances its molecular complexity, making it a subject of intense interest for researchers exploring novel pharmacophores.

In recent years, the study of nitrogen-containing heterocycles has gained considerable attention due to their prevalence in bioactive natural products and synthetic drugs. Among these, triazoles have emerged as particularly versatile scaffolds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a triazole ring into the 1H-isoindol system in this compound (CAS No. 2248286-96-4) not only introduces additional pharmacological potential but also modifies electronic and steric properties in ways that could influence binding affinity to biological targets. This structural design aligns with the growing trend in drug discovery toward rational molecular optimization.

One of the most compelling aspects of this compound is its potential as a building block for more complex derivatives. The dioxo group (a carbonyl-substituted lactone-like structure) can serve as a reactive handle for further functionalization via condensation or nucleophilic addition reactions. Meanwhile, the 1-(2,2-diethoxyethyl) side chain provides hydrophobicity and may enhance solubility or metabolic stability in drug-like molecules. Such features are critical when designing candidates for clinical trials, where pharmacokinetic profiles often dictate success or failure.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior based on structure alone. For CAS No. 2248286-96-4, quantum mechanical calculations suggest that the interaction between the triazole nitrogen and hydrogen bond acceptors could be particularly strong, potentially enhancing its binding to protein targets such as kinases or transcription factors. These insights are derived from comparative studies with similar heterocycles reported in the literature, reinforcing the hypothesis that this compound may exhibit inhibitory activity against relevant disease pathways.

The isoindole core itself is known for its role in various biologically active compounds, including some FDA-approved drugs used to treat neurological disorders and cancer. By combining this motif with a triazole ring (CAS No. 2248286-96-4), researchers hope to leverage synergistic effects that could lead to improved therapeutic outcomes. For instance, isoindoles have been shown to modulate voltage-gated ion channels through allosteric interactions, while triazoles can act as scaffolds for covalent inhibition strategies. The unique combination in this molecule may thus offer a dual-action approach to therapeutic intervention.

In vitro studies have begun to explore the biological activity of this derivative (CAS No. 2248286-96-4). Initial assays suggest modest activity against certain bacterial strains due to interactions involving the triazole moiety. However, the full spectrum of its capabilities remains under investigation. Researchers are particularly interested in whether the dioxo group can engage in specific chemical reactions within biological systems—such as Michael additions with nucleophiles like cysteine residues—which could be exploited for targeted drug delivery or prodrug strategies.

The synthetic route to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2248286-96-4) presents an interesting challenge due to its multi-step nature involving cyclization and functional group interconversions. Recent improvements in catalytic methods have allowed for more efficient synthesis compared to earlier approaches reported in patents from 2010–2015. These advances not only reduce production costs but also minimize waste generation—a critical consideration for sustainable chemistry initiatives within pharmaceutical companies.

The future direction of research on this compound will likely focus on expanding its chemical space through derivatization efforts while validating biological hypotheses experimentally. For example, modifying the ethoxyethyl side chain with polar groups could alter solubility profiles significantly; introducing fluorine atoms might improve metabolic stability; whereas replacing one ring oxygen atom with sulfur might open up new reaction pathways during drug development cycles.

As computational tools become increasingly sophisticated, virtual screening campaigns will play an even greater role in prioritizing compounds like CAS No 2248286–96–4 for experimental validation based on predicted target interactions rather than relying solely on empirical testing alone—a paradigm shift that accelerates discovery times while reducing resource expenditure across academia and industry alike.

2248286-96-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylate) 関連製品

- 2172276-35-4(3-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-2-methylpiperidine)

- 1388064-69-4(O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine)

- 29802-22-0((2S)-N,N-dimethylpyrrolidine-2-carboxamide)

- 2138526-48-2(tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)

- 1341420-50-5((3-methylbutyl)[(pyrimidin-5-yl)methyl]amine)

- 29460-50-2(2-(6-methylpyridin-2-yl)oxyethan-1-amine)

- 91527-90-1((3-methyl-4-nitrophenyl)hydrazine)

- 1904633-36-8((2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide)

- 1804843-10-4(Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate)

- 2170117-65-2(2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate)